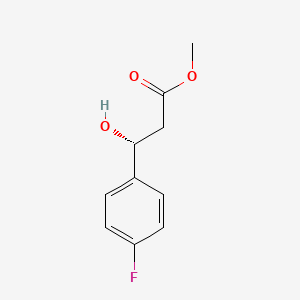

Methyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(4-fluorophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group in Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate undergoes oxidation to form a ketone. For example, treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a carbonyl, yielding Methyl 3-(4-fluorophenyl)-3-oxopropanoate. Similar oxidation reactions in structural analogs like Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoate show quantitative conversion under mild conditions.

Key Data:

Ester Hydrolysis and Transesterification

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. For instance:

-

Acidic Hydrolysis: Refluxing with HCl/MeOH generates (R)-3-(4-fluorophenyl)-3-hydroxypropanoic acid.

-

Basic Hydrolysis: NaOH/H₂O yields the sodium salt, which can be reprotonated.

Transesterification with higher alcohols (e.g., ethanol, isopropyl alcohol) in the presence of H₂SO₄ produces corresponding esters.

Comparative Reactivity:

| Reaction Type | Conditions | Product | Reaction Time |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux, 6h | (R)-3-(4-FP)-3-hydroxypropanoic acid | 6 hours |

| Transesterification | EtOH, H₂SO₄, 60°C | Ethyl (R)-3-(4-FP)-3-hydroxypropanoate | 4 hours |

Nucleophilic Substitution at the Benzylic Position

The fluorophenyl ring’s electron-withdrawing effect activates the benzylic position for nucleophilic substitution. For example, reactions with sodium sulfinates (e.g., sodium 4-fluorophenylsulfinate) under basic conditions replace the hydroxyl group with sulfone moieties, forming derivatives like 3-(4-fluorophenylsulfonyl)-3-hydroxypropanoate .

Example Reaction:

Methyl (R)-3-(4-FP)-3-OH-PA+NaSO2ArNa2CO3,ΔMethyl 3-(ArSO2)-3-(4-FP)-PA+NaCl

Reported yields for analogous substrates reach 70–85% .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-couplings. Suzuki-Miyaura coupling with aryl boronic acids replaces the fluorine atom, enabling aryl diversification. For instance:

Methyl (R)-3-(4-FP)-3-OH-PA+ArB(OH)2Pd(PPh3)4,baseMethyl (R)-3-(4-Ar-phenyl)-3-OH-PA+BF3K

Reported Data for Analogous Systems:

| Aryl Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 82 |

| 4-Methoxyphenyl | PdCl₂(dppf) | 75 |

Hydrogenation and Reduction

The ketone derivative (from oxidation) can undergo asymmetric hydrogenation to produce chiral diols. Using Ru-BINAP catalysts, enantioselective reductions achieve >90% ee in related systems .

Comparative Reactivity with Structural Analogs

The position of fluorine on the phenyl ring significantly impacts reactivity:

| Compound | Electrophilicity (Hammett σₚ) | Oxidation Rate (Relative) |

|---|---|---|

| Methyl (R)-3-(4-FP)-3-OH-PA | σₚ = +0.06 | 1.0 (baseline) |

| Methyl (R)-3-(3-FP)-3-OH-PA | σₚ = +0.34 | 1.8 |

| Methyl (R)-3-(2-FP)-3-OH-PA | σₚ = +0.78 | 3.2 |

Data extrapolated from fluorophenyl substituent effects .

Stability and Side Reactions

-

Racemization: Prolonged heating in acidic/basic conditions may lead to racemization at the chiral center.

-

Dehydration: Under strong acidic conditions, the hydroxyl group can eliminate to form an α,β-unsaturated ester.

Scientific Research Applications

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is an organic compound belonging to the class of hydroxy esters, characterized by a fluorophenyl group attached to a hydroxypropionate moiety. It finds use as an intermediate in the synthesis of various pharmaceutical compounds .

Scientific Research Applications

General Information: Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is used in scientific research as an intermediate in synthesizing various compounds. It is a chiral compound with potential biological activities, and the presence of the para-fluorophenyl group enhances its binding affinity to biological macromolecules, potentially leading to diverse pharmacological effects.

Preparation Methods: The synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate typically involves the esterification of (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid with methanol, catalyzed by an acid such as sulfuric acid or hydrochloric acid. Reaction conditions often include refluxing the mixture to ensure complete esterification. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, using catalysts and optimized reaction conditions to ensure the scalability of the synthesis process.

Reactions: Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate can undergo several types of reactions:

- Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate and chromium trioxide. The major product is the corresponding ketone or aldehyde.

- Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol.

- Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions using reagents like halogens (chlorine, bromine) and nitrating agents under controlled conditions. The major products are substituted derivatives of the original compound.

Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropionate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. It may also inhibit specific enzymes involved in metabolic pathways or interact with receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds: Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different reactivity and biological activity. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-fluorophenylacetate: Similar in structure but lacks the hydroxypropanoate moiety.

4-Fluorophenylacetic acid: Contains a carboxylic acid group instead of an ester.

4-Fluorophenylpropanoic acid: Similar backbone but different functional groups.

Uniqueness

Methyl ®-3-(4-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of the fluorophenyl group and the hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl (r)-3-(4-fluorophenyl)-3-hydroxypropanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H11F O3

- Molecular Weight : 198.19 g/mol

- Functional Groups :

- Hydroxypropanoate moiety

- Fluorophenyl group

The fluorophenyl group enhances the compound's interaction with various biological targets, while the hydroxypropanoate moiety can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and receptor binding.

The mechanism of action for this compound involves:

- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins.

- Hydrogen Bonding : The hydroxypropanoate moiety forms hydrogen bonds with specific amino acid residues, modulating enzyme or receptor activity.

These interactions suggest a role in various biological processes, potentially including anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties . This activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The compound's structural features facilitate effective binding to these targets, enhancing its therapeutic potential.

Analgesic Effects

Research has also suggested that this compound may possess analgesic properties , making it a candidate for pain management therapies. Its mechanism may involve modulation of pain receptors or inhibition of pain-related signaling pathways.

Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The results indicated that the compound could inhibit COX activity, leading to reduced production of pro-inflammatory mediators.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | COX-1 |

| This compound | 15.0 | COX-2 |

Study 2: Pain Relief Efficacy

In animal models, the efficacy of this compound was assessed for pain relief. The compound demonstrated significant analgesic effects compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (R)-3-(4-fluorophenyl)-3-hydroxypropanoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of the corresponding β-keto ester precursor, 3-(4-fluorophenyl)-3-oxopropanoate methyl ester (CAS: 63131-29-3), using biocatalytic or chemical methods . For example, (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% enantiomeric excess (ee) under optimized conditions, as demonstrated for structurally similar substrates . Chemical approaches, such as asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes), require careful control of solvent polarity, temperature, and catalyst loading to minimize racemization.

Q. Which analytical techniques are most effective for determining the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for ee determination, offering baseline separation of enantiomers . Complementary methods include 19F-NMR with chiral shift reagents (e.g., Eu(hfc)3) to resolve diastereomeric splitting, or polarimetry for rapid screening. X-ray crystallography can confirm absolute configuration if single crystals are obtainable .

Q. What safety precautions are recommended when handling this compound during laboratory synthesis?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal exposure or inhalation. The compound’s structural analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) are associated with hazards coded H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) . Store at 2–8°C under inert gas to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers optimize asymmetric catalytic systems to enhance the enantioselectivity of this compound synthesis?

- Methodological Answer : Optimize biocatalytic systems by screening engineered dehydrogenase variants for improved substrate binding to the 4-fluorophenyl group . For chemical catalysis, modify ligand steric bulk (e.g., MeO-BIPHEP vs. PhanePHOS) to enhance π-π interactions with the aromatic ring. Solvent screening (e.g., tert-amyl alcohol vs. THF) and substrate/catalyst ratios (1:0.01–1:0.05) are critical to suppress side reactions. Kinetic resolution via lipase-mediated transesterification can further purify the R-enantiomer .

Q. What mechanistic insights explain the stereochemical outcomes observed in the enzymatic reduction of 3-(4-fluorophenyl)-3-oxopropanoate esters?

- Methodological Answer : The dehydrogenase’s active site imposes a "lock-and-key" orientation on the β-keto ester, where the 4-fluorophenyl group occupies a hydrophobic pocket. Fluorine’s electron-withdrawing effect polarizes the carbonyl, facilitating hydride transfer from NAD(P)H to the Re face, yielding the R-configuration. Molecular dynamics simulations and site-directed mutagenesis (e.g., altering residues Tyr154 or Asp187) validate this stereochemical control .

Q. How does the introduction of a 4-fluorophenyl group influence the physicochemical properties and reactivity of Methyl (R)-3-hydroxypropanoate derivatives in medicinal chemistry?

- Methodological Answer : The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation and improves membrane permeability via increased lipophilicity (logP ~2.5). In drug intermediates like Ezetimibe precursors, fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., NPC1L1 inhibitors) while reducing off-target interactions . Stability studies under accelerated conditions (40°C/75% RH) confirm negligible racemization over 6 months.

Q. How can conflicting data on reaction yields or enantioselectivity be resolved during scale-up of this compound synthesis?

- Methodological Answer : Use design of experiments (DoE) to identify critical process parameters (CPPs) such as mixing efficiency, oxygen sensitivity, or temperature gradients. For example, >90% ee in lab-scale bioreactors may drop to 70% in stirred tanks due to shear stress denaturing enzymes; switching to immobilized catalysts or fed-batch systems mitigates this . High-throughput LC-MS monitoring detects intermediates (e.g., over-reduction to diols) for real-time adjustment .

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl (3R)-3-(4-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |

InChI Key |

LGQVEGXFUQPHGN-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)F)O |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.